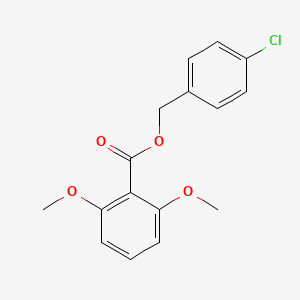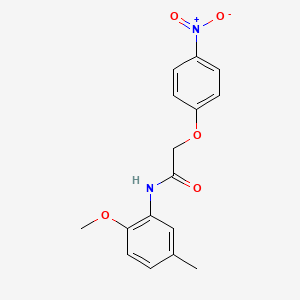
2-methylphenyl (2,5-dichlorophenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methylphenyl (2,5-dichlorophenoxy)acetate, also known as dicamba, is a herbicide that is widely used in agriculture to control broadleaf weeds. It was first introduced in the 1960s and has since become one of the most popular herbicides in the world. Dicamba is known for its effectiveness in controlling weeds and its low toxicity to humans and animals.
Wirkmechanismus
Dicamba works by disrupting the growth and development of plants. It is a synthetic auxin, which means that it mimics the action of the natural plant hormone auxin. Dicamba binds to the auxin receptor in the plant cell, causing an uncontrolled growth response. This leads to the death of the plant.
Biochemical and Physiological Effects:
Dicamba has low toxicity to humans and animals, but can cause skin and eye irritation. It is rapidly metabolized and excreted from the body. In plants, 2-methylphenyl (2,5-dichlorophenoxy)acetate can cause a range of physiological effects, including leaf curling, stem twisting, and abnormal growth patterns.
Vorteile Und Einschränkungen Für Laborexperimente
Dicamba is a useful tool for studying plant growth and development in the laboratory. It can be used to induce specific growth responses in plants, and can be used to study the effects of plant hormones on plant growth. However, 2-methylphenyl (2,5-dichlorophenoxy)acetate can be difficult to work with due to its volatility and potential for off-target effects.
Zukünftige Richtungen
There are several areas of future research for 2-methylphenyl (2,5-dichlorophenoxy)acetate. One area of interest is the development of 2-methylphenyl (2,5-dichlorophenoxy)acetate-resistant crops. This would allow farmers to use 2-methylphenyl (2,5-dichlorophenoxy)acetate as a herbicide without harming their crops. Another area of interest is the development of new herbicides that work by different mechanisms than 2-methylphenyl (2,5-dichlorophenoxy)acetate. This would help to prevent the development of weed resistance to 2-methylphenyl (2,5-dichlorophenoxy)acetate. Finally, there is ongoing research into the potential use of 2-methylphenyl (2,5-dichlorophenoxy)acetate as a chemotherapeutic agent for cancer treatment.
Synthesemethoden
Dicamba can be synthesized using a variety of methods, including the reaction of 2,5-dichlorophenol with methyl chloroacetate in the presence of a base. The resulting product is then hydrolyzed to yield 2-methylphenyl (2,5-dichlorophenoxy)acetate. Other methods include the reaction of 2,5-dichlorophenol with chloroacetic acid in the presence of a base, or the reaction of 2,5-dichlorophenol with chloroacetyl chloride in the presence of a base.
Wissenschaftliche Forschungsanwendungen
Dicamba has been extensively studied for its use as a herbicide in agriculture. It has been shown to be effective in controlling a wide range of broadleaf weeds, including those that are resistant to other herbicides. In addition to its use in agriculture, 2-methylphenyl (2,5-dichlorophenoxy)acetate has also been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro, and may have potential as a chemotherapeutic agent.
Eigenschaften
IUPAC Name |
(2-methylphenyl) 2-(2,5-dichlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3/c1-10-4-2-3-5-13(10)20-15(18)9-19-14-8-11(16)6-7-12(14)17/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEYUQLRIMOMMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)COC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylphenyl) 2-(2,5-dichlorophenoxy)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{1-[N-(aminocarbonyl)-N-methylglycyl]piperidin-3-yl}-N-(3,4-difluorobenzyl)propanamide](/img/structure/B5682886.png)

![N-[1-(3-methylbenzyl)cyclopropyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5682894.png)
![8-isopropyl-2-(isopropylamino)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B5682897.png)




![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5682944.png)
![1,3-dimethyl-7-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5682950.png)
![1-(cyclopropylcarbonyl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5682951.png)
![3-(1-butyl-1H-imidazol-2-yl)-1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidine](/img/structure/B5682977.png)
